![molecular formula C₁₂H₁₄N₄O₃. HCl B1662840 3-Deazaneplanocin A hydrochloride CAS No. 120964-45-6](/img/structure/B1662840.png)
3-Deazaneplanocin A hydrochloride
Overview
Description
3-Deazaneplanocin A hydrochloride, also known as DZNep, is a carbocyclic analog of adenosine . It acts as both a S-adenosylhomocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . It has been shown to have effects in vitro against a variety of different tumor cell lines .
Synthesis Analysis
The neplanocin A analogue 3-deazaneplanocin A has been synthesized through a direct SN2 displacement on the cyclopentenyl mesylate by the sodium salt of 6-chloro-3-deazapurine . After deprotection, this material was converted to 3-deazaneplanocin A in two steps .Molecular Structure Analysis
The molecular formula of this compound is C12H15ClN4O3 . The structure includes a cyclopentenyl ring attached to an imidazo-pyridine ring, which is further substituted with an amino group .Chemical Reactions Analysis
3-Deazaneplanocin A is a potent histone methyltransferase EZH2 inhibitor . It has been shown to deplete EZH2 levels and inhibit trimethylation of lysine 27 on histone H3 in cultured human acute myeloid leukemia (AML) HL-60 and OCI-AML3 cells and in primary AML cells in a dose-dependent manner .Physical And Chemical Properties Analysis
The molecular formula of this compound is C12H15ClN4O3, and its molecular weight is 262.26 g/mol .Scientific Research Applications
3-Deazaneplanocin A hydrochloride has been used in numerous scientific studies to investigate the role of DNA methyltransferase (DNMT) in cancer, epigenetics, and other biological processes. It has been used extensively in both in vivo and in vitro experiments.
In Vivo
3-Deazaneplanocin A hydrochloride has been used in numerous in vivo studies to investigate the role of DNMT in cancer, epigenetics, and other biological processes. It has been used to study the effects of DNMT inhibition on tumor growth, tumor metastasis, and tumor angiogenesis. In addition, this compound has been used to study the effects of DNMT inhibition on gene expression and epigenetic regulation.
In Vitro
3-Deazaneplanocin A hydrochloride has also been used extensively in in vitro studies to investigate the role of DNMT in cancer, epigenetics, and other biological processes. It has been used to study the effects of DNMT inhibition on gene expression and epigenetic regulation, as well as to study the effects of DNMT inhibition on DNA methylation and chromatin remodeling. In addition, this compound has been used to study the effects of DNMT inhibition on cell proliferation, apoptosis, and DNA repair.
Mechanism of Action
Target of Action
3-Deazaneplanocin A hydrochloride (DZNeP HCl) primarily targets S-adenosylhomocysteine hydrolase (SAHase) and histone methyltransferase EZH2 . SAHase is an enzyme that plays a crucial role in the methylation process, while EZH2 is a histone methyltransferase that is part of the polycomb repressive complex 2 (PRC2) and is associated with the regulation of tumor suppressor genes .
Mode of Action
DZNeP HCl acts as a competitive inhibitor of SAHase . By inhibiting SAHase, DZNeP HCl reduces the protein levels of EZH2 . This results in the specific inhibition of the trimethylation of Histone 3, Lysine 27 .
Biochemical Pathways
The inhibition of EZH2 by DZNeP HCl affects the methylation status of histones, particularly the trimethylation of Histone 3, Lysine 27 . This alteration in histone methylation can lead to changes in gene expression, including the reactivation of previously repressed tumor suppressor genes .
Pharmacokinetics
The pharmacokinetics of DZNeP HCl was investigated in female BALB/c mice. The plasma concentration versus time data for DZNeP HCl was best approximated by a two-compartment open model with first-order elimination. The elimination half-life was 12.8 min, and the area-under curve (AUC) was 3.38 µg.min.ml^-1 .
Result of Action
DZNeP HCl induces apoptosis in multiple cancer cell lines and has no apoptotic effect on normal cells . It also enhances Oct4 expression in chemically induced pluripotent stem cells (CiPSCs) .
Biological Activity
3-Deazaneplanocin A hydrochloride has been shown to have anti-cancer activity in both in vivo and in vitro studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cell lines. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA methylation, to induce gene expression, to induce apoptosis, and to inhibit tumor angiogenesis. In addition, this compound has been shown to inhibit the growth of a variety of cancer cell lines.
Advantages and Limitations for Lab Experiments
The use of 3-Deazaneplanocin A hydrochloride in laboratory experiments offers a number of advantages. It is a potent inhibitor of DNMT, it is easy to synthesize, and it is relatively inexpensive. In addition, this compound has been used extensively in both in vivo and in vitro studies, making it a reliable tool for laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It has a relatively short half-life, which means that it must be used quickly before it degrades. In addition, this compound is not selective for DNMT, which means that it can inhibit other enzymes as well.
Future Directions
The use of 3-Deazaneplanocin A hydrochloride in laboratory experiments has opened up a number of possibilities for future research. Future studies could be conducted to further investigate the role of DNMT in cancer, epigenetics, and other biological processes. In addition, future studies could be conducted to investigate the effects of this compound on gene expression and epigenetic regulation. Finally, future studies could be conducted to investigate the effects of this compound on DNA methylation, chromatin remodeling, cell proliferation, apoptosis, and DNA repair.
Safety and Hazards
properties
IUPAC Name |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKMHKAFPRFTI-FDKLLANESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561687 | |
Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120964-45-6 | |
Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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